2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine
Description
This compound features a pyrazine core substituted with two distinct sulfur-containing groups:
- A thioether linkage to a 4-methylphenyl group at position 2.
- A 2-oxoethylthio moiety at position 2, further substituted with a 4-(4-methylphenyl)piperazine group.
This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocycles and arylthio groups .
Properties
CAS No. |
1112437-21-4 |
|---|---|
Molecular Formula |
C22H18N6O3S |
Molecular Weight |
446.49 |
IUPAC Name |
6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18N6O3S/c1-2-30-16-10-6-7-14(11-16)19-24-18(31-27-19)13-32-22-25-20-17(12-23-26-20)21(29)28(22)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,23,26) |
InChI Key |
XLKFDWLNVHKOCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₉H₂₃N₃OS₂
- Molecular Weight : 359.46 g/mol
- CAS Number : 913247-58-2
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives have shown potent antiproliferative activity against glioblastoma and breast adenocarcinoma cells at nanomolar concentrations, suggesting that the thioether and piperazine moieties may enhance biological efficacy through specific interactions with cellular targets .
The proposed mechanism of action for similar compounds includes:
- Induction of Apoptosis : Morphological alterations consistent with apoptosis, such as chromatin condensation and cell shrinkage, have been observed in treated cancer cells.
- Oxidative Stress : The generation of reactive oxygen species (ROS) appears to be a contributing factor to the cytotoxic effects observed in vitro .
- Enzyme Inhibition : Compounds containing piperazine rings have been noted for their ability to inhibit human acetylcholinesterase, which may also play a role in their biological activity .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic potential of various thiosemicarbazones, including derivatives similar to our compound. Results indicated that these compounds exhibited IC₅₀ values in the low nanomolar range against glioblastoma multiforme and breast adenocarcinoma cell lines, outperforming established chemotherapeutics like etoposide .
Case Study 2: In Vivo Studies
In vivo biodistribution studies using radiolabeled thiosemicarbazones demonstrated rapid clearance from the bloodstream and significant uptake in tumor tissues, indicating potential for targeted cancer therapies. The study employed a model using Ehrlich solid tumors in mice, confirming the effectiveness of these compounds in targeting malignant cells while minimizing systemic toxicity .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| Thiosemicarbazone A | Structure A | High (IC₅₀ < 10 nM) | Apoptosis induction, ROS generation |
| Thiosemicarbazone B | Structure B | Moderate (IC₅₀ ~ 50 nM) | Enzyme inhibition |
| This compound | Structure C | Pending further study | Hypothesized similar to above |
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
